1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene is an organic compound with a complex structure that includes an ethynyl group, a methoxy group, and a methylprop-1-en-1-yl group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetylene with isobutylene under specific conditions to introduce the ethynyl and methylprop-1-en-1-yl groups . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing catalysts and optimized reaction conditions to increase yield and efficiency .
Analyse Chemischer Reaktionen
1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Substituting agents: Halogens, nitrating agents.
Major products formed from these reactions include carboxylic acids, ketones, and substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-4-methoxy-2-(2-methylprop-1-en-1-yl)benzene can be compared with similar compounds such as:
1-Ethynyl-4-methoxy-2-methylbenzene: This compound has a similar structure but lacks the methylprop-1-en-1-yl group, which can affect its reactivity and applications.
4-Methoxyphenylacetylene: This compound is a precursor in the synthesis of this compound and shares some chemical properties.
Eigenschaften
CAS-Nummer |
819871-52-8 |
---|---|
Molekularformel |
C13H14O |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
1-ethynyl-4-methoxy-2-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C13H14O/c1-5-11-6-7-13(14-4)9-12(11)8-10(2)3/h1,6-9H,2-4H3 |
InChI-Schlüssel |
QRPBDWITQJDXAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C=CC(=C1)OC)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.